1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Overview
Description
“1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .
Molecular Structure Analysis
The molecular structure of “1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound . This core is considered as a privileged structure because of its occurrence in many natural products .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .
Scientific Research Applications
Medicinal Chemistry
This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. It has been particularly noted for its potential in the development of novel drug candidates for Alzheimer’s disease as it shows promise as an inhibitor for enzymes like AChE, BChE, and sLOX-1 .
Material Science
The structural character of imidazopyridine moieties, such as 1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride, makes them useful in material science. Their properties can be leveraged in creating new materials with desired features .
Life Science Research
Scientists utilize this compound in life science research due to its biological relevance and potential therapeutic effects. It is involved in studies ranging from cellular processes to complex disease mechanisms .
Chemical Synthesis
In chemical synthesis, this compound serves as a building block for creating a variety of complex molecules. Its reactivity and stability under different conditions make it a valuable asset in synthetic chemistry laboratories .
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton provide new initiatives to the chemists .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a wide range of applications in medicinal chemistry .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of 1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of radical reactions for their direct functionalization . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 23413 , which could potentially influence its bioavailability.
Result of Action
Some imidazo[1,2-a]pyridine derivatives have demonstrated good inhibitory activities against acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .
Action Environment
The compound is recommended to be stored at temperatures between 2 and 8 degrees celsius , suggesting that temperature could potentially influence its stability.
properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-12-5-3-2-4-9(12)11-8;;/h2-7H,10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRCCCYAELHTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN2C=CC=CC2=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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